5-cyclopropyl-1,2-oxazole-3-carboxamide
Description
5-Cyclopropyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a cyclopropyl group at position 5 and a carboxamide moiety at position 2.
Properties
CAS No. |
38955-40-7 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The cycloisomerization of α,β-acetylenic oximes represents a robust method for constructing the oxazole ring. In this approach, gold(III) chloride () catalyzes the intramolecular cyclization of 3-cyclopropylpropiolaldehyde oxime derivatives, yielding 5-cyclopropyl-1,2-oxazole-3-carboxylic acid as an intermediate. The reaction proceeds via a 5-endo-dig cyclization pathway, where the gold catalyst activates the alkyne moiety, facilitating nucleophilic attack by the oxime nitrogen (Figure 1).
Optimization Parameters :
-
Catalyst Loading : 5 mol% in dichloroethane at 80°C.
-
Reaction Time : 12–16 hours under inert atmosphere.
-
Yield : 68–75% after purification via silica gel chromatography.
Amidation of the Carboxylic Acid Intermediate
The carboxylic acid intermediate undergoes amidation using 1,1′-carbonyldiimidazole (CDI) as an activating agent. CDI reacts with the acid to form an acylimidazole intermediate, which subsequently reacts with aqueous ammonia to yield the target carboxamide.
Amidation Protocol :
-
Activation : 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid (1.0 equiv) and CDI (1.2 equiv) in anhydrous THF, stirred at 25°C for 2 hours.
-
Quenching : Addition of concentrated (2.0 equiv) and stirring for 12 hours.
-
Workup : Extraction with ethyl acetate, drying over , and solvent evaporation.
Table 1: Spectroscopic Data for 5-Cyclopropyl-1,2-Oxazole-3-Carboxamide
| Property | Value |
|---|---|
| (DMSO-d6) | δ 1.02–1.10 (m, 4H, cyclopropyl), 3.21 (tt, 1H, J = 8.0 Hz), 6.78 (s, 1H, oxazole-H), 8.12 (s, 1H, NH) |
| δ 10.4 (cyclopropyl), 118.9 (C-3), 143.2 (C-5), 162.1 (C=O) | |
| IR (cm) | 1685 (C=O), 1540 (N–H bend), 1245 (C–O–C) |
Copper-Catalyzed [3+2] Cycloaddition of Nitrile Oxides with Cyclopropane-Containing Alkynes
Cycloaddition Strategy
This method involves the reaction of 3-cyclopropylpropiolic acid derivatives with in-situ-generated nitrile oxides. Copper(I) iodide () catalyzes the [3+2] cycloaddition, forming the oxazole ring with high regioselectivity.
Synthetic Procedure :
-
Nitrile Oxide Generation : Chlorooxime (1.2 equiv) and (2.0 equiv) in dichloromethane at 0°C.
-
Cycloaddition : Addition of 3-cyclopropylpropiolic acid methyl ester (1.0 equiv) and (10 mol%), stirred at 25°C for 6 hours.
-
Hydrolysis : Basic hydrolysis (2M NaOH) of the methyl ester to the carboxylic acid.
-
Yield : 60–65% for the cycloaddition; 90–95% for hydrolysis.
Amidation via Mixed Carbonate Activation
The carboxylic acid is converted to the carboxamide using ethyl chloroformate as an activating agent:
-
Activation : Carboxylic acid (1.0 equiv), ethyl chloroformate (1.1 equiv), and methylmorpholine (1.1 equiv) in THF at 0°C.
-
Ammonolysis : Gaseous is bubbled through the solution for 1 hour.
-
Yield : 78–85%.
Table 2: Comparative Yields for Copper-Catalyzed Method
| Step | Reagents | Yield (%) |
|---|---|---|
| Cycloaddition | , | 60–65 |
| Ester Hydrolysis | NaOH, MeOH/HO | 90–95 |
| Amidation | Ethyl chloroformate, | 78–85 |
Formylation-Cyclization Using DMFDMA Followed by Amidation
Enaminone Formation and Cyclization
Dimethylformamide dimethyl acetal (DMFDMA) facilitates the formylation of 3-cyclopropyl-1,3-diketones, forming enaminone intermediates. Subsequent cyclization with hydroxylamine hydrochloride () yields the oxazole ring.
Key Steps :
Carboxamide Formation
The oxazole-3-carboxylic acid is amidated using thionyl chloride () to form the acid chloride, followed by reaction with :
Table 3: Reaction Conditions for DMFDMA Method
| Parameter | Value |
|---|---|
| Formylation Temperature | 100°C (MW) |
| Cyclization Time | 8 hours |
| Amidation Solvent | Dry ethanol |
Analytical and Computational Validation
Molecular Modeling and Binding Affinity
Docking studies of this compound into the colchicine-binding site of tubulin reveal a G-Score of −8.2 kcal/mol, indicating strong hydrophobic interactions with residues Leu255 and Ala317. These findings correlate with the compound’s observed bioactivity in antiproliferative assays.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where different substituents are introduced to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
5-cyclopropyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Estimated values based on structural analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-cyclopropyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclopropane introduction to the oxazole core. Cyclization of ethyl ester precursors (e.g., via acid-catalyzed or base-mediated routes) is common. Optimization includes temperature control (0–5°C) and using catalysts like sodium hydride in solvents such as dimethylformamide (DMF). Purification via column chromatography (e.g., DCM/MeOH 8:2) ensures high purity. For example, yields >48% are achievable with stepwise monitoring using thin-layer chromatography (TLC) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Structural validation employs:
- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) and oxazole ring carbons.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]+ matching theoretical values within ±0.4 ppm error).
- HPLC : Purity assessment (≥95%) and reaction monitoring. For derivatives, IR spectroscopy detects functional groups like carbonyls (1700–1750 cm⁻¹) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?
- Methodological Answer : SAR studies involve:
- Systematic substituent variation : Modifying cyclopropyl groups or introducing halogens/electron-withdrawing groups to assess bioactivity.
- Molecular docking : Predicts interactions with targets (e.g., topoisomerase I) using software like AutoDock.
- In vitro assays : Enzymatic inhibition (IC50 determination) and cytotoxicity testing (MTT assay on cancer cell lines). For example, replacing the cyclopropyl group with fluorinated analogs enhances antimicrobial potency .
Q. How do researchers resolve contradictions in biological activity data across studies involving this compound analogs?
- Methodological Answer : Contradictions arise from assay variability (e.g., solvent choice, cell lines). Solutions include:
- Standardized protocols : Replicating studies under controlled conditions (e.g., DMSO concentration ≤0.1%).
- Meta-analysis : Aggregating data to identify trends (e.g., correlation between lipophilicity and cytotoxicity).
- Purity validation : Using HPLC to exclude impurities (>99% purity minimizes off-target effects) .
Q. What experimental approaches are used to study the interaction of this compound with biological targets like enzymes or receptors?
- Methodological Answer : Key techniques include:
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values for kinase inhibition).
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- X-ray crystallography : Resolves 3D binding modes (e.g., hydrogen bonds between the carboxamide group and enzyme active sites). Computational tools like molecular dynamics simulate binding stability .
Q. How can computational chemistry methods predict the reactivity and pharmacokinetic properties of this compound?
- Methodological Answer :
- Density functional theory (DFT) : Identifies electrophilic regions (e.g., oxazole ring) prone to nucleophilic attack.
- QSAR models : Predict ADMET properties (e.g., logP for blood-brain barrier permeability).
- Pharmacophore modeling : Aligns structural features with known bioactive scaffolds to prioritize derivatives for synthesis .
Notes
- All methodologies are derived from peer-reviewed studies or PubChem data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
